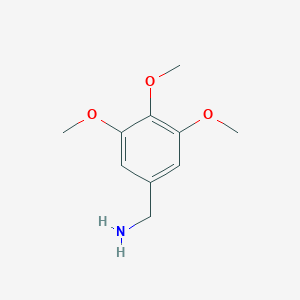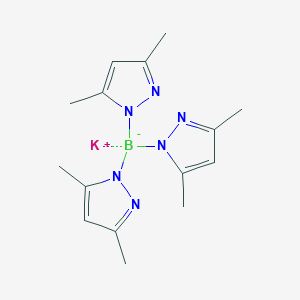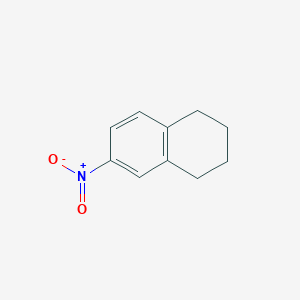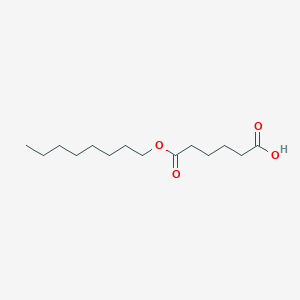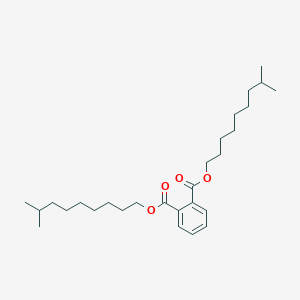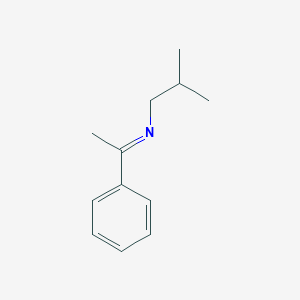
N-Phenethylideneisobutylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenethylideneisobutylamine (NBOMe) is a class of synthetic hallucinogenic drugs that has recently gained attention in the scientific community due to its potent psychoactive effects. NBOMe compounds are structurally similar to the phenethylamine class of compounds, which includes the well-known psychedelic drug mescaline. NBOMe compounds are known to be highly potent, with doses as low as a few micrograms producing significant effects. The purpose of
Wirkmechanismus
The mechanism of action of N-Phenethylideneisobutylamine compounds is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Specifically, N-Phenethylideneisobutylamine compounds are thought to act as partial agonists at the 5-HT2A receptor, which is known to be involved in the psychedelic effects of hallucinogenic drugs.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-Phenethylideneisobutylamine compounds are similar to those of other hallucinogenic drugs, including altered perception, mood, and thought. N-Phenethylideneisobutylamine compounds are known to produce vivid visual hallucinations, as well as changes in auditory and tactile perception. Other effects may include changes in heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-Phenethylideneisobutylamine compounds in lab experiments is their potency, which allows for the use of smaller doses and reduces the amount of material needed for experiments. However, N-Phenethylideneisobutylamine compounds are also associated with a number of limitations, including their potential for toxicity and the lack of information on their long-term effects.
Zukünftige Richtungen
There are a number of potential future directions for research on N-Phenethylideneisobutylamine compounds, including the development of new psychoactive drugs based on their structure, the investigation of their potential therapeutic uses, and the development of new analytical methods for their detection and quantification. Additionally, more research is needed to understand the long-term effects of N-Phenethylideneisobutylamine compounds on the brain and behavior, as well as their potential for abuse and addiction.
Conclusion:
In conclusion, N-Phenethylideneisobutylamine compounds are a class of synthetic hallucinogenic drugs that have gained attention in the scientific community due to their potent psychoactive effects. While there is still much to learn about their mechanism of action and long-term effects, N-Phenethylideneisobutylamine compounds have a number of potential applications in scientific research and may hold promise for the development of new psychoactive drugs.
Synthesemethoden
N-Phenethylideneisobutylamine compounds are typically synthesized using a combination of chemical reactions, including condensation and reduction. The starting materials for the synthesis are typically commercially available and relatively inexpensive. The synthesis of N-Phenethylideneisobutylamine compounds is relatively straightforward and can be completed in a laboratory setting with moderate technical expertise.
Wissenschaftliche Forschungsanwendungen
N-Phenethylideneisobutylamine compounds have been used in a variety of scientific research applications, including studies on the structure-activity relationships of hallucinogenic compounds and the development of new psychoactive drugs. N-Phenethylideneisobutylamine compounds have also been used in studies on the effects of hallucinogens on the brain and behavior.
Eigenschaften
CAS-Nummer |
19340-97-7 |
|---|---|
Produktname |
N-Phenethylideneisobutylamine |
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
N-(2-methylpropyl)-1-phenylethanimine |
InChI |
InChI=1S/C12H17N/c1-10(2)9-13-11(3)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3 |
InChI-Schlüssel |
VWHXCMJYNTUNMV-UHFFFAOYSA-N |
SMILES |
CC(C)CN=C(C)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CN=C(C)C1=CC=CC=C1 |
Synonyme |
2-Methyl-N-[(E)-1-phenylethylidene]-1-propanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



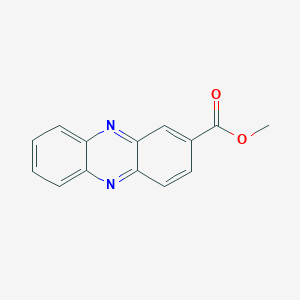
![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)

![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)
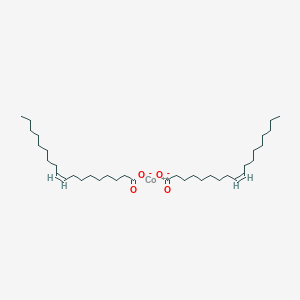
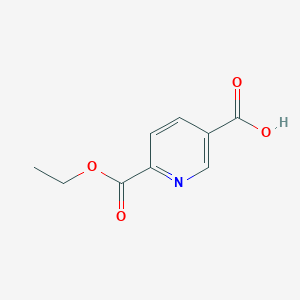
![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)
